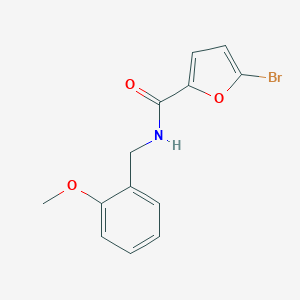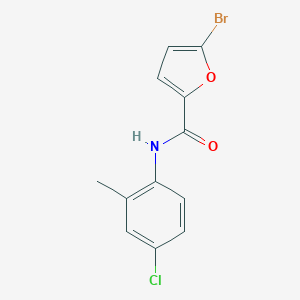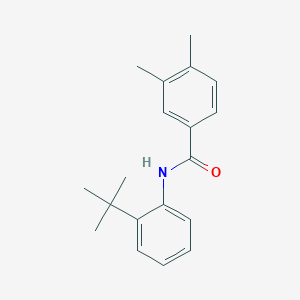![molecular formula C26H26BrNO6 B296716 ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296716.png)
ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as EATC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EATC belongs to the class of chromene derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit a range of potential therapeutic applications in scientific research. Studies have shown that ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has anti-inflammatory, antioxidant, and anticancer properties. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. Additionally, ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit a range of biochemical and physiological effects. Studies have shown that ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its potential therapeutic applications. ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of a range of diseases. Additionally, ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been found to have a low toxicity profile, making it a relatively safe compound to use in lab experiments.
One limitation of using ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments is its synthesis method. The multistep process involved in the synthesis of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be time-consuming and costly, making it difficult to produce large quantities of the compound for use in experiments. Additionally, the mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is not fully understood, making it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. One area of research could focus on optimizing the synthesis method of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to make it more cost-effective and efficient. Additionally, future research could focus on elucidating the mechanism of action of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate to better understand its therapeutic potential. Finally, future research could focus on testing the efficacy of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in animal models of disease to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multistep process that includes the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-benzyloxyaniline to form 4-(benzyloxy)-3-bromo-5-methoxyphenyl)-4-imino-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid ethyl ester. This compound is then reacted with 4-hydroxycoumarin in the presence of acetic anhydride and pyridine to form ethyl 2-amino-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Propiedades
Fórmula molecular |
C26H26BrNO6 |
|---|---|
Peso molecular |
528.4 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO6/c1-3-32-26(30)23-21(22-18(29)10-7-11-19(22)34-25(23)28)16-12-17(27)24(20(13-16)31-2)33-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,21H,3,7,10-11,14,28H2,1-2H3 |
Clave InChI |
RSPGHEMFJKULON-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)CCC2)N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)C(=O)CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methylphenyl)-2-[4-ethyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296634.png)

![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)



![4-{5-[(2,3-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B296649.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)



